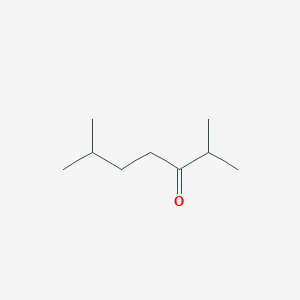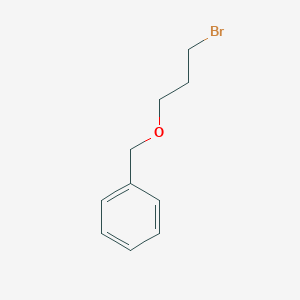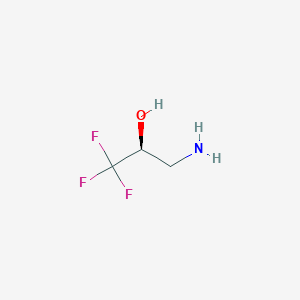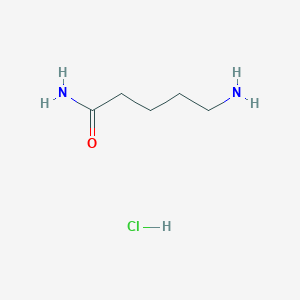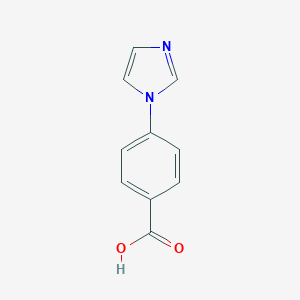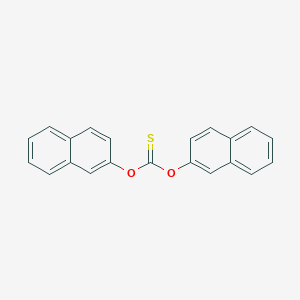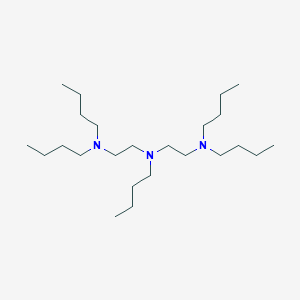
5,8,11-Triazapentadecane, 5,8,11-tributyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8,11-Triazapentadecane, 5,8,11-tributyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as TATB, and it belongs to the family of high-energy materials. The unique chemical structure of TATB makes it an ideal candidate for use in explosives, propellants, and pyrotechnics. Additionally, TATB has shown promising results in the field of medical research, making it a versatile compound with multiple potential applications.
Mécanisme D'action
The mechanism of action of TATB is complex and not fully understood. However, studies have shown that TATB interacts with various biological pathways, leading to the inhibition of cell growth and proliferation. Additionally, TATB has been shown to modulate the activity of enzymes involved in various metabolic pathways.
Effets Biochimiques Et Physiologiques
TATB has been shown to have various biochemical and physiological effects on living organisms. Studies have shown that TATB can cause DNA damage and induce cell death in cancer cells. Additionally, TATB has been shown to have neuroprotective effects and can improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
TATB has several advantages and limitations for use in laboratory experiments. One of the main advantages of TATB is its high energy output and stability, making it an ideal candidate for use in explosive devices. Additionally, TATB has shown promising results in the field of medical research, making it a versatile compound with multiple potential applications.
However, TATB also has several limitations, including its complex synthesis process and potential toxicity. Additionally, TATB is highly sensitive to shock and friction, making it difficult to handle in laboratory settings.
Orientations Futures
There are several future directions for research on TATB. One potential application of TATB is in the development of novel explosives and propellants. Additionally, TATB has potential applications in the field of medical research, particularly in the treatment of cancer and neurological disorders.
Further research is needed to fully understand the mechanism of action of TATB and its potential applications in various fields. Additionally, studies are needed to determine the potential toxicity of TATB and develop safe handling procedures for laboratory settings.
Conclusion:
In conclusion, 5,8,11-Triazapentadecane, 5,8,11-tributyl- is a versatile compound with multiple potential applications in various fields of science. Its unique chemical structure and high energy output make it an ideal candidate for use in explosive devices, while its potential applications in medical research make it a promising compound for the treatment of various diseases. Further research is needed to fully understand the potential applications and limitations of TATB and develop safe handling procedures for laboratory settings.
Méthodes De Synthèse
The synthesis of TATB is a complex process that requires specialized equipment and expertise. The most common method for synthesizing TATB involves the reaction of 1,3,5-trichloro-2,4,6-triazine with tributylamine. This reaction takes place under carefully controlled conditions and requires the use of solvents such as dichloromethane and acetonitrile. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
TATB has been extensively studied for its potential applications in various fields of science. In the field of explosives, TATB has shown superior performance compared to other high-energy materials. Its unique chemical structure and high density make it an ideal candidate for use in explosive devices that require high energy output and stability.
In the field of medical research, TATB has shown promising results in the treatment of various diseases. Studies have shown that TATB can inhibit the growth of cancer cells and has potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
Numéro CAS |
17678-99-8 |
|---|---|
Nom du produit |
5,8,11-Triazapentadecane, 5,8,11-tributyl- |
Formule moléculaire |
C24H53N3 |
Poids moléculaire |
383.7 g/mol |
Nom IUPAC |
N,N,N'-tributyl-N'-[2-(dibutylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C24H53N3/c1-6-11-16-25(17-12-7-2)21-23-27(20-15-10-5)24-22-26(18-13-8-3)19-14-9-4/h6-24H2,1-5H3 |
Clé InChI |
FWHQWIFOSOHHMU-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)CCN(CCCC)CCN(CCCC)CCCC |
SMILES canonique |
CCCCN(CCCC)CCN(CCCC)CCN(CCCC)CCCC |
Autres numéros CAS |
17678-99-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



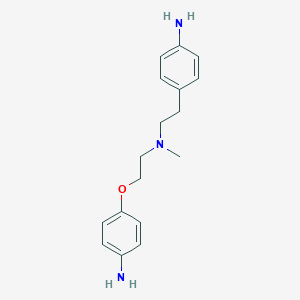
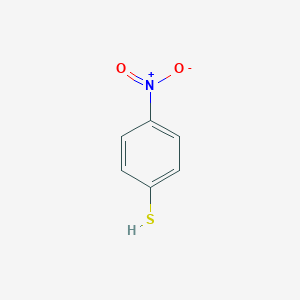
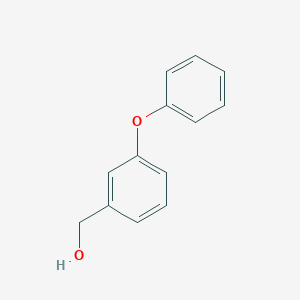
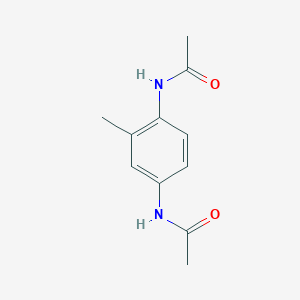
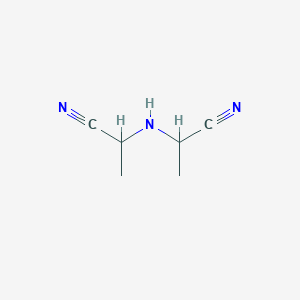
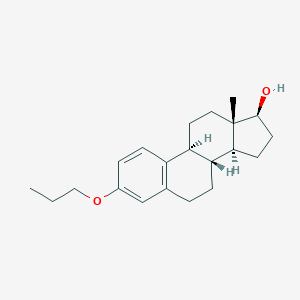
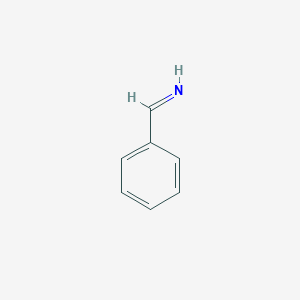
![2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B108105.png)
